![molecular formula C11H13NO3 B1347259 4-[Methyl(phenyl)amino]-4-oxobutanoic acid CAS No. 33684-12-7](/img/structure/B1347259.png)

4-[Methyl(phenyl)amino]-4-oxobutanoic acid

Overview

Description

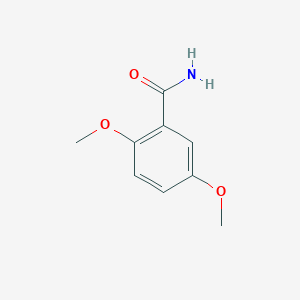

The compound "4-[Methyl(phenyl)amino]-4-oxobutanoic acid" is a derivative of 4-oxobutanoic acid, which is a key molecule in various biochemical and medicinal contexts. It is structurally characterized by the presence of a methyl(phenyl)amino group attached to the fourth carbon of the 4-oxobutanoic acid chain.

Synthesis Analysis

The synthesis of related 4-substituted 2,4-dioxobutanoic acids has been reported, where lipophilic substituents are introduced to yield compounds with significant inhibitory effects on glycolic acid oxidase . Another synthesis approach involves the ring opening of itaconic anhydride with 3-aminoacetophenone, leading to the formation of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, which shares a similar core structure to the compound of interest .

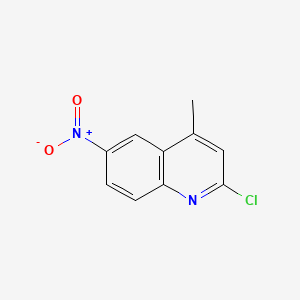

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction . These studies provide insights into the geometrical parameters and confirm the molecular conformation of the synthesized compounds.

Chemical Reactions Analysis

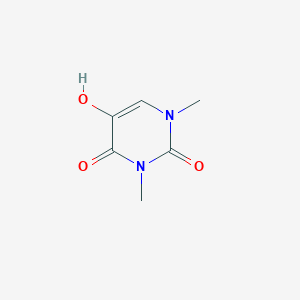

4-Substituted 2,4-dioxobutanoic acids have been shown to undergo various chemical reactions. For instance, the transformation of oxazolone derivatives into methyl 2-benzoylamino-3-oxobutanoate has been described, which involves hydrolysis and subsequent reactions with hydrazines . Additionally, the condensation of 4-aryl-4-oxobutanoic acids with benzylamines has been studied, leading to the formation of pyrrolone derivatives .

Physical and Chemical Properties Analysis

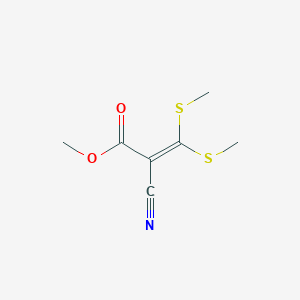

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of a methylthio group has been shown to be essential for the induction of apoptosis in certain cell lines, suggesting a specific biochemical reactivity . The first hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis of related compounds provide information on their electronic properties and stability . The thermal stability and absorption characteristics of these molecules have also been characterized using thermal analysis and UV-Vis spectrophotometry .

Scientific Research Applications

Synthesis and In Silico Evaluation

4-[Methyl(phenyl)amino]-4-oxobutanoic acid derivatives have been synthesized and investigated for their antiproliferative activity. Notably, one derivative, methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, exhibited potential to inhibit DNA gyrase-ATPase activity, which is significant in the context of cytotoxic properties (Yurttaş, Evren, & Özkay, 2022).

Molecular Docking and Spectroscopic Studies

A comprehensive study involving molecular docking, vibrational, structural, electronic, and optical analyses was conducted on derivatives of 4-[Methyl(phenyl)amino]-4-oxobutanoic acid. The study identified these compounds as potential inhibitors of Placenta Growth Factor (PIGF-1), implying significant biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Spectroscopic Properties for Alzheimer’s Disease Diagnosis

Research on a novel fluorescent probe for β-amyloids, synthesized from 4-[Methyl(phenyl)amino]-4-oxobutanoic acid, showed high binding affinities toward Aβ(1–40) aggregates, indicating its potential as a tool for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Anti-Diabetic Properties in Experimental Models

A succinamic acid derivative of 4-[Methyl(phenyl)amino]-4-oxobutanoic acid demonstrated significant potential as an insulinotropic agent for non-insulin-dependent diabetes mellitus, based on studies in streptozotocin–nicotinamide induced type 2 diabetic model rats (Khurana, Sharma, Bhagat, & Sharma, 2018).

Novel Human Lens Metabolites

In a study identifying novel metabolites in normal and cataractous human lenses, 4-[Methyl(phenyl)amino]-4-oxobutanoic acid was found to be a consistent component. These metabolites are proposed to play a role as UV filters in the lens, indicating a physiological function within human ocular health (Mizdrak et al., 2007).

Safety And Hazards

Future Directions

While I couldn’t find specific future directions for “4-[Methyl(phenyl)amino]-4-oxobutanoic acid”, it’s worth noting that similar compounds have been studied for their potential in various biological activities4. This suggests that there may be potential for further research and development in this area.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult with a professional or conduct further research when dealing with chemicals and their properties.

properties

IUPAC Name |

4-(N-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-12(9-5-3-2-4-6-9)10(13)7-8-11(14)15/h2-6H,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTZGOKOGQVOPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325432 | |

| Record name | 4-[Methyl(phenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Methyl(phenyl)amino]-4-oxobutanoic acid | |

CAS RN |

33684-12-7 | |

| Record name | 4-[Methyl(phenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-chloropropanoyl)phenyl]acetamide](/img/structure/B1347185.png)

![5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1347189.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1347194.png)